![molecular formula C22H23N3O2S B2490870 6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 958697-68-2](/img/structure/B2490870.png)

6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

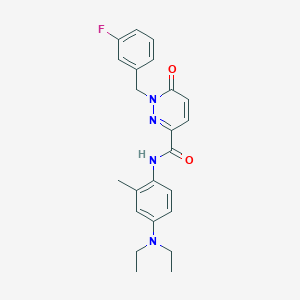

Synthesis Analysis

The synthesis of related dihydropyridazinone compounds often involves multistep reactions that start from basic building blocks like benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, leading to various derivatives through reactions like hydrazination, Schiff base formation, and reductive amination (Elewa et al., 2021). The specific synthesis pathways for 6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may involve similar strategies, focusing on the assembly of the piperidin-4-yl and thiophen-2-yl groups onto the dihydropyridazinone core.

Molecular Structure Analysis

The molecular structure of dihydropyridazinone derivatives is characterized by their dihydropyridazinone ring, which can be further modified with various substituents to enhance or modify their properties. For instance, 6-substituted phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one compounds exhibit diverse antifungal activities, showcasing the importance of substituent variation on the core structure (Siddiqui et al., 2008). Such structural analyses provide insight into the potential reactivity and interaction mechanisms of these compounds.

Chemical Reactions and Properties

The reactivity of dihydropyridazinone derivatives includes their ability to undergo various chemical reactions such as Mannich reactions, condensation with amines, and reactions with aromatic diazonium salts to afford arylhydrazonal derivatives, demonstrating their versatile chemistry (Abdallah et al., 2007). These reactions are crucial for further modifying the core structure to achieve desired properties or activities.

Physical Properties Analysis

The physical properties of compounds like this compound, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystal structures and physical properties are often investigated using techniques like X-ray crystallography, which provides detailed information on the molecular and crystal lattice structure, influencing the compound's stability, reactivity, and interaction with biological targets (Bortoluzzi et al., 2011).

科学的研究の応用

Synthesis and Biological Activity

Researchers have developed novel compounds with structures akin to "6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one," focusing on their synthesis and evaluation for various biological activities. For instance, the synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrated potential analgesic and anti-inflammatory activities, highlighting the significance of such compounds in medicinal chemistry (Demchenko et al., 2015).

Pharmacological Screening

Another study on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed good analgesic and antiparkinsonian activities, comparable to reference drugs Valdecoxib® and Benzatropine®. This emphasizes the potential therapeutic applications of pyridine derivatives in managing pain and Parkinson's disease (Amr et al., 2008).

Antimicrobial and Anticancer Activities

Further research into substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives showcased their antimicrobial activities. Certain compounds within this study showed notable antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Faty et al., 2010). Additionally, compounds synthesized from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile were evaluated for their antibacterial and antitumor activities, underscoring the diverse pharmacological potential of such compounds (Elewa et al., 2021).

Molecular Docking and In Vitro Screening

Moreover, the synthesis, molecular docking, and in vitro screening of new Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives highlighted their antimicrobial and antioxidant activities. These findings support the exploration of pyridine derivatives as candidates for drug development, targeting various diseases including microbial infections and oxidative stress-related conditions (Flefel et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Thiophene Derivatives

The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Imidazole Derivatives

The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

6-phenyl-2-[[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-21-9-8-20(18-5-2-1-3-6-18)23-25(21)16-17-10-12-24(13-11-17)22(27)15-19-7-4-14-28-19/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZGMKXWOIFDGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)